Isoalliin

Reactive Carbonyl Species Scavenging Lipid Peroxidation Secondary Antioxidant Activity

Isoalliin (CAS 16718-23-3) is the analytically dominant S-alk(en)yl-L-cysteine sulfoxide in onion, constituting ~84% of the molar ACSO profile versus ≤5% in garlic. It uniquely generates the lachrymatory factor (Z)-propanethial S-oxide upon alliinase cleavage, distinct from alliin-derived allicin. With demonstrated superior acrolein trapping capacity over carnosine, EGCG, and resveratrol, it is indispensable for species-specific flavor biochemistry, processed onion authentication, and clinical dietary intervention trials requiring quantifiable urinary biomarkers.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 16718-23-3
Cat. No. B11931455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoalliin
CAS16718-23-3
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC=CS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1
InChIKeyOKYHUOHBRKWCQJ-UUEXCLNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoalliin CAS 16718-23-3: Technical Baseline and Compound Identity for Procurement Decisions


Isoalliin (CAS 16718-23-3), chemically defined as trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide, is a sulfur-containing non-proteinogenic amino acid with molecular formula C₆H₁₁NO₃S and molecular weight 177.22 g/mol . It belongs to the S-alk(en)yl-L-cysteine sulfoxide (ACSO) class and serves as the predominant flavor precursor in onion (Allium cepa), where it constitutes approximately 84% of the molar ratio among major ACSOs [1]. Unlike its garlic-derived structural analog alliin (S-allyl-L-cysteine sulfoxide), isoalliin contains a 1-propenyl side chain that confers distinct chemical reactivity and biological fate upon enzymatic cleavage by alliinase [2].

Why Generic ACSO Substitution Cannot Replace Isoalliin in Analytical and Bioactivity Workflows


S-alk(en)yl-L-cysteine sulfoxides (ACSOs) including methiin, alliin, isoalliin, and propiin share a common cysteine sulfoxide backbone but differ critically in their S-alk(en)yl substituents, which dictate enzymatic conversion products, thermal stability profiles, and biological target engagement [1]. Substituting isoalliin with alliin (garlic-derived) or methiin (ubiquitous across Allium species) fundamentally alters experimental outcomes because these compounds generate distinct reactive intermediates upon alliinase cleavage—isoalliin produces the lachrymatory factor (Z)-propanethial S-oxide, whereas alliin yields allicin [2]. Furthermore, quantitative analysis across seven Allium vegetables demonstrates that isoalliin dominates the ACSO profile in onion and leek varieties (81-89% molar ratio), whereas it is nearly absent in garlic (<5%), rendering species-specific sourcing and compound authentication essential for reproducible research [3].

Quantitative Comparative Evidence for Isoalliin Selection: Head-to-Head Performance Data


Isoalliin Outperforms Established Acrolein Scavengers Including Carnosine and EGCG in Direct HPLC Assay

In a systematic screening of plant extracts for acrolein-scavenging activity using an HPLC-based method, isoalliin demonstrated stronger acrolein-trapping capacity than its structural analog alliin and outperformed all tested known acrolein scavengers [1]. The study explicitly states that isoalliin outperformed carnosine, epigallocatechin gallate (EGCG), resveratrol, and hesperetin in the assay system [1].

Reactive Carbonyl Species Scavenging Lipid Peroxidation Secondary Antioxidant Activity

Isoalliin Demonstrates Higher Molar Abundance in Onion-Derived ACSO Profiles Compared to Methiin and Propiin

Quantitative HPLC analysis of eleven sulfur-containing flavor precursors across seven Allium vegetables revealed that isoalliin constitutes the dominant ACSO species in onion and related species [1]. In onion (A. cepa), the molar ratio of methiin/alliin/isoalliin was 16/0/84 (%), establishing isoalliin as the predominant flavor precursor [1]. This profile is conserved across onion, Welsh onion (19/0/81), asatsuki (11/0/89), and leek (19/0/81), whereas garlic exhibits a markedly different ratio of 17/78/5 [1].

Flavor Precursor Quantification Allium Chemotaxonomy HPLC Metabolite Profiling

Isoalliin Content Increases Significantly During Frying and Microwaving Unlike Boiling-Induced Degradation

LC/ESI-MS/MS analysis of onion ACSOs under various thermal treatments revealed that isoalliin content changes are highly cooking-method dependent [1]. During frying, steaming, and microwaving, ACSO contents increased by 34.2-568.0%, whereas boiling caused a 32.6-69.4% decrease [1]. The amount of isoalliin in processed onions ranged from 0.34 to 3.32 g/100 g dry weight (DW), representing the highest concentration among measured ACSOs across most processing conditions [1].

Thermal Processing Stability Food Chemistry ACSO Quantification in Processed Foods

Isoalliin Achieves 70% Theoretical Extraction Yield via Nitrogen Pressurization Method Without Enzymatic Hydrolysis

A patented extraction method utilizing nitrogen pressurization and ethanol substitution achieved isoalliin extraction rates of 0.426 mg/g fresh onion, corresponding to 70% of the theoretical extraction rate, with final purity reaching 99% after recrystallization [1]. Critically, this method avoids cell disruption, high-temperature heating, and enzyme inactivation steps, preventing vacuolar alliinase from contacting cytosolic isoalliin and thus eliminating enzymatic hydrolysis to undesired products [1].

Natural Product Extraction Process Chemistry Enzyme Inactivation Avoidance

Isoalliin Exhibits Substantial Urinary Excretion Following Oral Ingestion at Levels Comparable to Methiin

In a human bioavailability study following acute ingestion of 20 g black garlic, UHPLC-HRMS analysis of 24-hour urine identified and quantified 33 organosulfur compounds (OSCs) [1]. Isoalliin urinary excretion reached 15,001 ± 9,241 nmol, representing the second-highest excreted OSC after methiin (17,954 ± 6,040 nmol) and exceeding S-(2-carboxypropyl)-L-cysteine (8,804 ± 7,220 nmol) and S-propyl-L-cysteine (7,035 ± 1,392 nmol) [1].

Bioavailability Pharmacokinetics Organosulfur Compound Metabolism

Isoalliin CAS 16718-23-3: Validated Application Scenarios for Scientific and Industrial Procurement


Reactive Carbonyl Species Scavenging Research and Lipid Peroxidation Studies

Investigators studying secondary antioxidant mechanisms or seeking compounds that mitigate acrolein-mediated cellular damage should prioritize isoalliin over generic ACSOs or standard antioxidants. Direct head-to-head HPLC evidence establishes isoalliin as a superior acrolein scavenger compared to carnosine, EGCG, resveratrol, and hesperetin [1]. The compound traps acrolein at its amino group, providing a defined molecular mechanism for RCS neutralization that is stronger than its garlic-derived analog alliin [1].

Onion-Specific Flavor Precursor Standardization and Allium Chemotaxonomy

For analytical laboratories requiring authenticated standards for Allium metabolite profiling, isoalliin is the analytically dominant ACSO in onion and related species, constituting 81-89% of the molar ACSO profile versus ≤5% in garlic [1]. Substituting with alliin (garlic-derived standard) for onion matrix analysis is analytically invalid due to its near-absence in onion tissue. Researchers investigating species-specific flavor biochemistry or developing onion-derived nutraceuticals must use isoalliin as the primary reference standard.

Processed Onion Product Quality Assessment and Thermal Stability Studies

Food manufacturers and quality control laboratories analyzing processed onion products should target isoalliin as a key marker compound due to its unique thermal behavior. Unlike methiin and propiin, isoalliin concentration can increase substantially (up to 3.32 g/100 g DW) during frying, steaming, and microwaving, whereas boiling causes degradation [1]. This processing-dependent concentration profile makes isoalliin a sensitive indicator of thermal treatment history and product authenticity.

Dietary Intervention Biomarker Studies and Human Nutraceutical Bioavailability Assessment

Clinical researchers designing dietary intervention trials with Allium-derived products can utilize isoalliin as a quantifiable exposure biomarker. Human bioavailability data demonstrate substantial 24-hour urinary excretion (15,001 ± 9,241 nmol) following Allium product ingestion, confirming systemic absorption [1]. The compound ranks second only to methiin in urinary recovery, providing a robust analytical target for compliance monitoring and dose-response studies [1].

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